Ethyl 5-(3-aminoisoquinolin-1-yl)pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-(3-aminoisoquinolin-1-yl)pentanoate is an organic compound with the molecular formula C16H20N2O2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(3-aminoisoquinolin-1-yl)pentanoate typically involves the reaction of 3-aminoisoquinoline with ethyl 5-bromopentanoate under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of the isoquinoline attacks the electrophilic carbon of the ethyl ester, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This may include the use of automated reactors, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-(3-aminoisoquinolin-1-yl)pentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 5-(3-aminoisoquinolin-1-yl)pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The isoquinoline moiety can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
- Ethyl 5-(3-nitroisoquinolin-1-yl)pentanoate
- Ethyl 5-(3-methylisoquinolin-1-yl)pentanoate
- Ethyl 5-(3-hydroxyisoquinolin-1-yl)pentanoate
Comparison: Ethyl 5-(3-aminoisoquinolin-1-yl)pentanoate is unique due to the presence of the amino group, which imparts specific chemical reactivity and biological activity. Compared to its nitro, methyl, and hydroxy analogs, the amino derivative can participate in a wider range of chemical reactions, including those involving nucleophilic attack and hydrogen bonding. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C16H20N2O2 |
---|---|
Molekulargewicht |
272.34 g/mol |
IUPAC-Name |
ethyl 5-(3-aminoisoquinolin-1-yl)pentanoate |
InChI |
InChI=1S/C16H20N2O2/c1-2-20-16(19)10-6-5-9-14-13-8-4-3-7-12(13)11-15(17)18-14/h3-4,7-8,11H,2,5-6,9-10H2,1H3,(H2,17,18) |
InChI-Schlüssel |
QKSLYPIUYHLZNW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCCC1=NC(=CC2=CC=CC=C21)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.